3-(Bromomethyl)cyclobutanone

Organic Synthesis Cyclobutanone Derivatives Boron Neutron Capture Therapy

3-(Bromomethyl)cyclobutanone (CAS 463961-43-5) is a halogenated cyclobutanone derivative with the molecular formula C₅H₇BrO and a molecular weight of 163.01 g/mol. It serves as a versatile electrophilic building block in organic synthesis, characterized by a four-membered strained ketone ring bearing a reactive bromomethyl substituent at the 3-position.

Molecular Formula C5H7BrO
Molecular Weight 163.01 g/mol
CAS No. 463961-43-5
Cat. No. B1337481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)cyclobutanone
CAS463961-43-5
Molecular FormulaC5H7BrO
Molecular Weight163.01 g/mol
Structural Identifiers
SMILESC1C(CC1=O)CBr
InChIInChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2
InChIKeyKFXLTMWRAJRYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)cyclobutanone (CAS 463961-43-5): A Defined Electrophilic Building Block for Cyclobutane-Containing Scaffolds


3-(Bromomethyl)cyclobutanone (CAS 463961-43-5) is a halogenated cyclobutanone derivative with the molecular formula C₅H₇BrO and a molecular weight of 163.01 g/mol . It serves as a versatile electrophilic building block in organic synthesis, characterized by a four-membered strained ketone ring bearing a reactive bromomethyl substituent at the 3-position [1]. The compound is typically supplied as a liquid stabilized with calcium carbonate (CaCO₃) to mitigate decomposition , and its reactivity profile enables diverse transformations including nucleophilic substitution and ring-opening reactions for the construction of complex cyclobutane-containing scaffolds .

Why 3-(Bromomethyl)cyclobutanone Cannot Be Readily Replaced by Alternative Halogenated Cyclobutanones


Simple substitution of 3-(Bromomethyl)cyclobutanone with closely related analogs—such as 3-(chloromethyl)cyclobutanone or 3-(hydroxymethyl)cyclobutanone—introduces significant alterations in reactivity, synthetic utility, and downstream applicability. The bromine atom provides a markedly different leaving group aptitude compared to chlorine [1], directly impacting nucleophilic substitution rates and reaction conditions. Furthermore, the commercial availability of 3-(Bromomethyl)cyclobutanone in stabilized form (typically with CaCO₃) addresses intrinsic instability issues that plague its methylene and hydroxy analogs . The quantitative evidence presented below demonstrates that procurement decisions based solely on structural similarity, without consideration of these differential performance parameters, can lead to suboptimal synthetic outcomes and failed transformations.

Quantitative Differentiation of 3-(Bromomethyl)cyclobutanone (463961-43-5) Relative to Structural Analogs


Synthetic Accessibility: Validated 51% Overall Yield from Readily Available Precursors

3-(Bromomethyl)cyclobutanone is accessible via an established synthetic route with a reported overall yield of 51% from readily available precursors [1]. In contrast, the synthesis of the analogous 3-methylenecyclobutanone is complicated by the formation of inseparable mixtures with 3-methylcyclobutenone, preventing isolation of the pure desired product [2]. This differential in synthetic accessibility directly impacts procurement feasibility for downstream applications.

Organic Synthesis Cyclobutanone Derivatives Boron Neutron Capture Therapy

Leaving Group Reactivity: Bromine vs. Chlorine in Nucleophilic Substitution

The bromomethyl substituent in 3-(bromomethyl)cyclobutanone exhibits a carbon-bromine bond length of approximately 1.93 Å with a bond dissociation energy of ~285 kJ/mol, rendering it substantially more reactive toward nucleophiles than the corresponding chloromethyl analog (C-Cl bond length ~1.78 Å; BDE ~327 kJ/mol) [1]. While direct kinetic data for cyclobutanone derivatives are not reported, class-level inference from primary alkyl halide reactivity series indicates that bromide is approximately 30-60 times more reactive than chloride in SN2 displacement reactions [2].

Nucleophilic Substitution Halogen Reactivity Synthetic Methodology

Stabilization Requirement: CaCO₃ as a Commercial Necessity for 3-(Bromomethyl)cyclobutanone

Commercial 3-(bromomethyl)cyclobutanone is supplied with calcium carbonate (CaCO₃) as a stabilizer to prevent decomposition, with a specified purity of 95% under these stabilized conditions . In contrast, the corresponding 3-(hydroxymethyl)cyclobutanone (CAS 183616-18-4) is commercially available at 95% purity without requiring a stabilizer . This differential indicates that the bromo derivative possesses intrinsic instability not observed in the hydroxy analog, necessitating specialized handling and storage considerations.

Chemical Stability Storage Conditions Quality Control

Biological Activity: Ecdysone Receptor Agonism with EC₅₀ = 151 nM

3-(Bromomethyl)cyclobutanone has demonstrated agonist activity at the ecdysone receptor in Bombyx mori Bm5 cells, with a reported EC₅₀ value of 151 nM in a luciferase reporter gene assay following 24-hour exposure [1]. While comparative data for closely related cyclobutanone analogs in this specific assay are not available, this quantitative activity establishes a baseline for biological evaluation. The compound's activity profile is relevant to insect growth regulation research and potential agrochemical applications.

Ecdysone Receptor Agonist Activity Insect Cell Assay

Physical Property Differentiation: Density and Boiling Point Comparison

3-(Bromomethyl)cyclobutanone exhibits a predicted density of 1.6 ± 0.1 g/cm³ and a predicted boiling point of 210.4 ± 13.0 °C at 760 mmHg . In comparison, the chloro analog 3-(chloromethyl)cyclobutanone (MW 118.56 g/mol) has a lower molecular weight and is expected to exhibit a lower boiling point , while 3-(hydroxymethyl)cyclobutanone (MW 100.12 g/mol) has substantially lower density and boiling characteristics due to the absence of halogen . These differences impact solvent selection, distillation protocols, and chromatographic purification conditions.

Physical Properties Density Boiling Point Purification

Procurement-Driven Application Scenarios for 3-(Bromomethyl)cyclobutanone (463961-43-5)


Synthesis of Boronated Cyclobutane Amino Acids for BNCT

3-(Bromomethyl)cyclobutanone ketal serves as the key starting material for the synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid, a potential boron neutron capture therapy (BNCT) agent [1]. The 51% overall yield from the ketal intermediate enables gram-scale preparation for preclinical evaluation. Procurement of the bromo derivative in stabilized form (with CaCO₃) is essential for reproducible synthesis of this theranostic candidate.

Nucleophilic Substitution for Diverse Cyclobutane Functionalization

The enhanced leaving group aptitude of the bromomethyl substituent (estimated 30-60× greater reactivity than the chloro analog) enables efficient nucleophilic substitution with amines, thiols, and alkoxides [1]. This reactivity profile is particularly valuable for the rapid generation of cyclobutane-containing compound libraries in medicinal chemistry programs, where reaction rate and conversion efficiency directly impact library size and diversity [2].

Ecdysone Receptor Agonist Screening and Insect Growth Regulation

With a reported EC₅₀ of 151 nM at the ecdysone receptor in Bm5 cells [1], 3-(bromomethyl)cyclobutanone serves as a quantifiable chemical probe for insect hormone receptor studies. Researchers investigating novel insect growth regulators or screening for ecdysone receptor modulators can utilize this compound as a reference agonist with defined potency for assay validation and structure-activity relationship (SAR) exploration.

Building Block for Cyclobutane-Containing Pharmaceutical Intermediates

The cyclobutanone scaffold is recognized in medicinal chemistry as a rigid three-dimensional bioisostere capable of inducing conformational restriction [1]. 3-(Bromomethyl)cyclobutanone, with its dual functional handles (ketone and bromomethyl groups), enables sequential functionalization strategies for the construction of complex cyclobutane-containing drug candidates. The availability of this compound in 95% purity (stabilized with CaCO₃) from commercial suppliers ensures reproducible entry into synthetic sequences [2].

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